![molecular formula C24H20O5 B562091 N-Butylfluorescein CAS No. 335193-91-4](/img/structure/B562091.png)
N-Butylfluorescein
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Overview
Description
N-Butylfluorescein is an alkyl-substituted fluorescein . It can be used for the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C .
Synthesis Analysis
N-Butylfluorescein can be used for the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C . The synthesis of N-Butylfluorescein can be achieved from Benzoic acid, 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)-, butyl ester .Molecular Structure Analysis
The molecular formula of N-Butylfluorescein is C24H20O5 . It has a molecular weight of 388.41 . The SMILES representation is OC1=CC=C2C3 (C4=C (OC2=C1)C=C (OCCCC)C=C4)C5=C (C (O3)=O)C=CC=C5 .Chemical Reactions Analysis
While specific chemical reactions involving N-Butylfluorescein are not mentioned in the search results, it’s known that electrophilic N–F fluorinating reagents have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .Physical And Chemical Properties Analysis
N-Butylfluorescein is a yellow solid . It has a molecular weight of 388.41 . It displays excitation/emission maxima of 467/512 nm, respectively . It is slightly soluble in chloroform and methanol .Scientific Research Applications
I have conducted a search for the scientific research applications of N-Butylfluorescein. However, the information available is limited and does not provide a comprehensive list of six to eight unique applications. The known application is its use in the synthesis of butyl fluorescein myo-inositol phosphate (butyl FLIP), a fluorogenic substrate for phosphatidylinositol-specific phospholipase C (PI-PLC) .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Butylfluorescein primarily targets Phosphatidylinositol-specific phospholipase C (PI-PLC) . PI-PLC is an enzyme that plays a crucial role in the inositol signaling pathway, which is involved in various cellular functions such as cell growth and differentiation .
Mode of Action
N-Butylfluorescein interacts with its target, PI-PLC, by serving as a fluorogenic substrate . When cleaved by PI-PLC, it releases a fluorescent signal, allowing the activity of PI-PLC to be monitored in real-time .
Biochemical Pathways
The primary biochemical pathway affected by N-Butylfluorescein is the inositol signaling pathway . By acting as a substrate for PI-PLC, N-Butylfluorescein can help monitor the activity of this enzyme, providing insights into the regulation of this pathway .
Pharmacokinetics
As a fluorescent compound, its bioavailability can be inferred from the intensity of the fluorescent signal it produces upon interaction with pi-plc .
Result of Action
The molecular effect of N-Butylfluorescein’s action is the generation of a fluorescent signal upon cleavage by PI-PLC . This allows for the real-time monitoring of PI-PLC activity, contributing to our understanding of the inositol signaling pathway .
Action Environment
The action, efficacy, and stability of N-Butylfluorescein can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other molecules, and the specific characteristics of the cell or tissue in which it is used
properties
IUPAC Name |
3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSFGLXYOSGJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661845 |
Source
|
Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
335193-91-4 |
Source
|
Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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